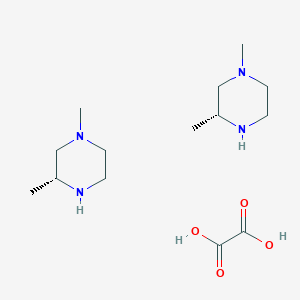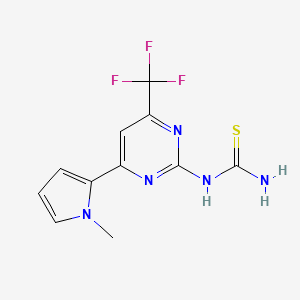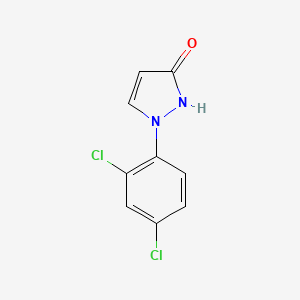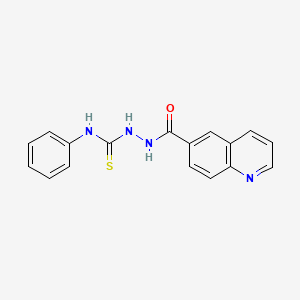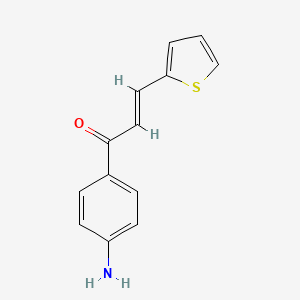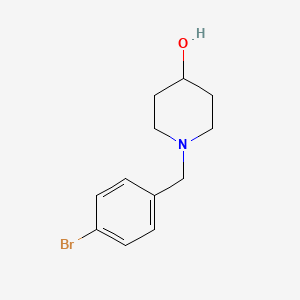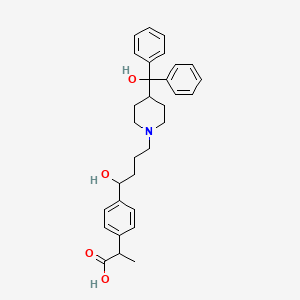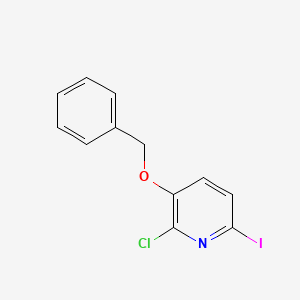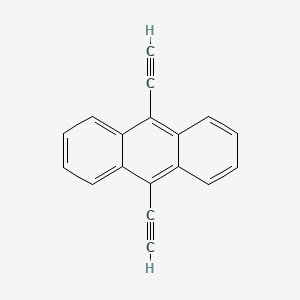
9,10-Diethynylanthracene
概要
説明
9,10-Diethynylanthracene is a chemical compound with the molecular formula C18H10 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon . It has been investigated for its photophysical properties .
Synthesis Analysis
A series of 9,10-bis(phenylethynyl)anthracenes decorated with sterically demanding tert-butyl substituents have been prepared and spectroscopically characterized . The introduction of two bulky substituents in the ortho position of the phenyl rings effectively locks the ground state into a conformation in which the three rings are orthogonal .Molecular Structure Analysis
The molecular structure of 9,10-Diethynylanthracene is characterized by a series of rings. The ChemSpider database provides the average mass as 226.272 Da and the monoisotopic mass as 226.078247 Da .Physical And Chemical Properties Analysis
The theoretical density of the DPA-Solution crystal was 1.239 g/cm3, while that of the DPA-Melt crystal was 1.211 g/cm3 . The two types of crystals exhibited the same melting point, but the thermal stability of the DPA-Solution crystal is better than that of the DPA-Melt crystal .科学的研究の応用
Polymer Synthesis and Conductivity
9,10-Diethynylanthracene has been a significant compound in the synthesis of crystalline conjugated polymers. In one study, a polymer was synthesized using 9,10-diethynylanthracene and 9,10-anthracenedithiol, exhibiting unique electrical conductivity properties. The polymer's conductivity was notably enhanced upon doping with iodine, suggesting potential applications in conductive materials (Kobayashi, Jiang, Ohta, & Furukawa, 1990).
Organosilicon Polymers with High Hole-Transporting Properties
9,10-Diethynylanthracene has been used in the creation of organosilicon polymers characterized by high hole-transporting properties. These polymers demonstrated promising results in electroluminescent devices, indicating their potential in electronic applications (Manhart, Adachi, Sakamaki, Okita, Ohshita, Ohno, Hamaguchi, Kunai, & Kido, 1999).
Synthesis of Unsymmetrical Diethynylanthracenes
In another study, unsymmetrical 9,10-diethynylanthracenes were synthesized, showcasing the versatility of 9,10-diethynylanthracene in creating diverse organic compounds. This synthesis pathway opened doors for developing various novel compounds with potential applications in organic chemistry (Montigny, Argouarch, & Lapinte, 2006).
Novel Polyesters and Polyurethanes Incorporating 9,10-Diethynylanthracene
The development of novel polyesters and polyurethanes containing 9,10-diethynylanthracene has been explored. These materials showed significant luminescence properties, suggesting their use in applications such as electroluminescent materials (Fomine, Marin, Fomina, Salcedo, Sansores, Mendez, Jimenez, & Ogawa, 1996).
作用機序
Target of Action
The primary target of 9,10-Diethynylanthracene is the photophysical process . The compound interacts with this process, influencing intramolecular rotation and the electronic properties of peripheral substituents .
Mode of Action
9,10-Diethynylanthracene interacts with its targets through a process known as intramolecular rotation around the vinyl moiety . This rotation plays a crucial role in the photophysical process, in addition to the electronic properties of the peripheral substituents . In dilute solutions, the derivatives of 9,10-Diethynylanthracene possess a twisted structure in the ground state that eventually relaxes to a planar structure within picoseconds .
Biochemical Pathways
The affected pathway is the fluorescence process , which is dominated by the relaxed excited state . The quantum yield of this process is affected by the competition between nonradiative and radiative deactivations . The enhanced fluorescence of the molecular aggregates originates from the optically allowed S1–S0 transition, along with the suppressed nonradiative deactivation via molecular stacking .
Pharmacokinetics
The compound’s molecular weight is approximately226.272 Da , which may influence its absorption, distribution, metabolism, and excretion
Result of Action
The action of 9,10-Diethynylanthracene results in a change in the molecular structure and fluorescence properties . Specifically, the compound transitions from a twisted structure in the ground state to a planar structure in the excited state . This transition enhances the fluorescence of the molecular aggregates .
Action Environment
The action of 9,10-Diethynylanthracene is influenced by environmental factors such as the concentration of the solution . In dilute solutions, the compound exhibits a twisted structure that relaxes to a planar structure upon excitation . The fluorescence process is also affected by the environment, with the quantum yield being influenced by the competition between nonradiative and radiative deactivations .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
9,10-diethynylanthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10/c1-3-13-15-9-5-7-11-17(15)14(4-2)18-12-8-6-10-16(13)18/h1-2,5-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPDKVKBZNLDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Diethynylanthracene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 9,10-diethynylanthracene?
A: 9,10-Diethynylanthracene (C18H10) is an aromatic hydrocarbon characterized by an anthracene core with ethynyl groups (-C≡CH) attached at the 9th and 10th positions. [, , , , , , , ] Its molecular weight is 226.28 g/mol. Spectroscopically, it displays characteristic peaks in NMR and IR spectra, indicative of the ethynyl and anthracene moieties. [, , , , , , , ]
Q2: How does 9,10-diethynylanthracene contribute to the properties of polymers it is incorporated into?
A: 9,10-Diethynylanthracene serves as a valuable building block for various conjugated polymers. Its incorporation significantly enhances the polymers' optical and electronic properties. For instance, polymers with 9,10-diethynylanthracene units often exhibit strong luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs). [, , , , , , , , ]
Q3: How does the presence of a 9,10-diethynylanthracene bridge impact electronic interactions in zinc porphyrin dimers?
A: Research indicates that a 9,10-diethynylanthracene bridge in zinc porphyrin dimers promotes strong electronic coupling between the porphyrin units. This is attributed to the bridge's ability to adopt a cumulenic quinoidal resonance structure, leading to a significant increase in the excited state polarizability volume (ΔVp(S1)). []
Q4: How does the reactivity of 9,10-diethynylanthracene compare to other diethynyl monomers in polymerization reactions?
A: Studies on competitive addition polymerizations have shown that 9,10-diethynylanthracene exhibits higher reactivity compared to other diethynyl monomers like 4,4′-diethynylbiphenyl and 1,4-diethynylbenzene. This enhanced reactivity is attributed to the greater conjugation within the anthracene system, effectively stabilizing intermediate radicals during the polymerization process. []
Q5: Can the microstructure of polymers containing 9,10-diethynylanthracene be controlled?
A: Research suggests that the polymerization conditions, particularly the initiation method, can influence the microstructure of polymers containing 9,10-diethynylanthracene. For example, UV irradiation tends to produce polymers with a higher cis content compared to those initiated by AIBN or without any initiator. []
Q6: What is the role of 9,10-diethynylanthracene in the development of organic thin film transistors (OTFTs)?
A: The incorporation of 9,10-diethynylanthracene into polymers like poly(9,10-diethynylanthracene-alt-9,9-didodecylfluorene) (PDADF) has been explored for OTFT applications. These polymers demonstrate promising properties such as good solubility in organic solvents, suitable energy levels, and moderate carrier mobilities, making them potential candidates for p-type semiconductor materials in OTFTs. []
Q7: How does 9,10-diethynylanthracene contribute to the performance of organic solar cells (OSCs)?
A: When used as donor units in thienoisoindigo-based polymers, 9,10-diethynylanthracene contributes to efficient charge transport and light absorption in OSCs. These polymers have shown promising power conversion efficiencies, making them promising materials for organic photovoltaic devices. []
Q8: What are the potential applications of unsymmetrical 9,10-diethynylanthracenes?
A: Unsymmetrical 9,10-diethynylanthracenes offer the possibility for fine-tuning the electronic and optical properties of materials. This control over the molecular structure can lead to improved performance in organic electronics and other applications requiring specific functionalities. []
Q9: How do steric effects influence the conformation of 9,10-diethynylanthracene derivatives?
A: Introducing bulky substituents, such as tert-butyl groups, in specific positions on the phenyl rings of 9,10-bis(phenylethynyl)anthracenes can force the molecule into a twisted conformation. This twisting can impact the compound's electronic and optical properties, demonstrating the importance of steric considerations in molecular design. []
Q10: Can 9,10-diethynylanthracene act as a bridging ligand in bimetallic complexes?
A: Research has demonstrated the use of 9,10-diethynylanthracene as a bridging ligand in diruthenium complexes. These complexes exhibit interesting electronic properties, with oxidation leading to a combination of bridge-localized and mixed-valence states. This unique behavior highlights the versatility of 9,10-diethynylanthracene in organometallic chemistry and its potential in designing materials with tailored electronic structures. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




